Sigma-1 Receptor Binding Affinity: Pipazethate vs. Caramiphen, Carbetapentane, and Dimethoxanate
Pipazethate demonstrates an IC50 of 190 nM for inhibition of [3H]dextromethorphan binding to sigma-1 sites in guinea pig brain homogenates. This affinity is 7.6-fold lower than caramiphen (IC50 = 25 nM), 21.1-fold lower than carbetapentane (IC50 = 9 nM), and 4.6-fold lower than dimethoxanate (IC50 = 41 nM) in the same assay system [1].
| Evidence Dimension | Sigma-1 receptor binding affinity (IC50) - inhibition of [3H]dextromethorphan binding |
|---|---|
| Target Compound Data | 190 nM |
| Comparator Or Baseline | Caramiphen: 25 nM; Carbetapentane: 9 nM; Dimethoxanate: 41 nM |
| Quantified Difference | 7.6-fold lower than caramiphen; 21.1-fold lower than carbetapentane; 4.6-fold lower than dimethoxanate |
| Conditions | Guinea pig brain homogenate; radioligand binding assay using tritiated dextromethorphan ([3H]DM) |
Why This Matters
Lower sigma-1 receptor affinity relative to structurally related antitussives may correlate with reduced central efficacy, supporting its use as a comparator or negative control in cough reflex studies.
- [1] Klein M, Musacchio JM. High-affinity dextromethorphan binding sites in guinea pig brain. II. Competition experiments. Mol Pharmacol. 1989;36(4):667-675. View Source
